molecular formula C9H7Cl2N3 B1607433 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine CAS No. 208519-10-2

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1607433
CAS No.: 208519-10-2
M. Wt: 228.07 g/mol
InChI Key: YKEDJVVQHWJYBR-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and an amine group at the 3-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the nervous system . This interaction can lead to significant biochemical effects, including the modulation of neurotransmitter levels and nerve signal transmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines by inducing cell cycle arrest and promoting apoptosis . This suggests that this compound may have potential as an anticancer agent by modulating key cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have shown that pyrazole derivatives can fit into the active sites of target enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding can result in the inhibition of enzyme activity, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biochemical activities, which may contribute to the overall temporal effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects. For example, studies on pyrazole derivatives have reported dose-dependent toxicity, including neurotoxic effects and behavioral changes in animal models . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The study of these pathways is essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, pyrazole derivatives have been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, studies have shown that pyrazole derivatives can localize to the nucleus, where they may interact with nuclear receptors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone used is often 1-(3,4-dichlorophenyl)-1,3-propanedione.

    Amination: The resulting pyrazole intermediate is then subjected to amination to introduce the amine group at the 3-position. This can be achieved using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used in the design of new pharmaceuticals targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrazol-3-amine: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine: Similar structure but with different chlorine substitution pattern, leading to different properties.

    5-(3,4-Dimethylphenyl)-1H-pyrazol-3-amine: Substitution with methyl groups instead of chlorine, resulting in different chemical and biological behavior.

Uniqueness

5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDJVVQHWJYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363401
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208519-10-2
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208519-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dichlorobenzoylacetonitrile (3.0 g) was dissolved in ethanol (15 ml) to which was subsequently added hydrazine monohydrate (0.67 ml) while cooling with ice. The mixture was heatedunder reflux for 5 hours and allowed to cool. Then, the solvent was distilled away under a reduced pressure. The resulting residue was recrystallized from ethyl acetate-hexane to obtain the title compound (1.72 g) as colorless crystals (melting point: 169-170° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
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Reactant of Route 3
5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

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